BenchChemオンラインストアへようこそ!

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol

Lipophilicity Membrane permeability Drug-likeness

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol (CAS 2145926-41-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹. The scaffold combines a tetrahydrofuran-3-ol ring with an N-methyl-N-(pyridin-2-yl)amino substituent at the 4‑position, resulting in a tertiary amine linkage that differentiates it from common pyridinylmethyl‑amino oxolane analogs.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 2145926-41-4
Cat. No. B2916885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol
CAS2145926-41-4
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCN(C1COCC1O)C2=CC=CC=N2
InChIInChI=1S/C10H14N2O2/c1-12(8-6-14-7-9(8)13)10-4-2-3-5-11-10/h2-5,8-9,13H,6-7H2,1H3
InChIKeyXZMVUMROWZWGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol (CAS 2145926-41-4) – Structural and Physicochemical Baseline for Procurement Decisions


4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol (CAS 2145926-41-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹ [1]. The scaffold combines a tetrahydrofuran-3-ol ring with an N-methyl-N-(pyridin-2-yl)amino substituent at the 4‑position, resulting in a tertiary amine linkage that differentiates it from common pyridinylmethyl‑amino oxolane analogs . Its computed physicochemical profile includes an XLogP3 of 0.4, a topological polar surface area (TPSA) of 45.6 Ų, a single hydrogen‑bond donor, and two rotatable bonds [1]. The compound is supplied as a racemic mixture (two undefined stereocenters) and is primarily positioned as a versatile synthetic intermediate or screening library member in medicinal chemistry campaigns [2].

Why Regioisomeric or Stereoisomeric Oxolane‑Pyridine Analogs Cannot Replace 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol Without Quantitative Justification


In‑class oxolane‑pyridine compounds such as (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol (CAS 1931912-86-5) or 4-[(pyridin-2-yl)methyl]oxolan-3-ol (CAS 2027336-92-9) share the same heterocyclic core, yet their physicochemical and structural properties diverge sharply from those of the target compound [1][2]. The target molecule possesses a tertiary N‑methyl‑(pyridin‑2‑yl)amino group, whereas the closest analogs incorporate a secondary amine (NH) or lack the nitrogen linker entirely [1]. These differences translate into quantifiable changes in lipophilicity (ΔXLogP3 up to 1.1 log units), hydrogen‑bond donor count, polar surface area, molecular flexibility, and stereochemical definition [1][3]. Because these parameters directly govern membrane permeability, metabolic stability, and target‑binding entropy, generic replacement of the target compound with an arbitrary in‑class analog without head‑to‑head comparative data carries a high risk of altering pharmacological or synthetic outcomes. The evidence below provides the quantitative justification required to select 4‑[methyl(pyridin‑2‑yl)amino]oxolan‑3‑ol over its closest cousins.

Quantitative Differentiation of 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol from Closest Oxolane‑Pyridine Analogs


Higher Lipophilicity (XLogP3) Compared with (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol

The N-methyl tertiary amine of 4-[methyl(pyridin-2-yl)amino]oxolan-3-ol increases its computed XLogP3 to 0.4, whereas the secondary-amine comparator (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol exhibits an XLogP3 of −0.7 [1][2]. The difference of +1.1 log units indicates greater lipophilicity for the target compound, which is associated with improved passive membrane permeation [1][2].

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen‑Bond Donor Count vs. (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol

The target compound contains a single hydrogen‑bond donor (the oxolane hydroxyl), whereas the comparator (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol features two (hydroxyl plus secondary amine NH) [1][2]. Reducing the donor count by one removes a polar interaction point, contributing to lower total polarity and potentially reducing desolvation penalties upon target binding [1][2].

Hydrogen bonding Polarity ADME prediction

Lower Topological Polar Surface Area (TPSA) vs. (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol

The TPSA of 4-[methyl(pyridin-2-yl)amino]oxolan-3-ol is 45.6 Ų, compared with 54.4 Ų for (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol [1][2]. The 8.8 Ų reduction arises from replacing the primary amine NH with an N‑methyl group, which eliminates a polar hydrogen and slightly collapses the surface area contribution of the nitrogen [1][2]. Both values remain well below the 140 Ų threshold commonly associated with good oral absorption, yet the lower TPSA of the target compound predicts superior passive membrane flux [1][2].

Polar surface area Permeability Drug-likeness

Lower Molecular Flexibility (Rotatable Bonds) and Higher Rigidification vs. Chiral Secondary‑Amine Analog

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol possesses only two rotatable bonds, versus three for (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol [1][2]. The additional rotatable bond in the comparator arises from the methylene bridge between the pyridine ring and the amino nitrogen [2]. Fewer rotatable bonds confer greater conformational rigidity on the target compound, which can reduce the entropic penalty upon target binding [1][2].

Conformational entropy Molecular flexibility Target binding

Racemic Mixture with Two Undefined Stereocenters – Implications for Synthetic Tractability and Screening Diversity

The target compound is registered as having two undefined atom stereocenters and zero defined stereocenters, indicating that it is supplied as a racemic mixture [1]. In contrast, (3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol is a single defined enantiomer with two defined stereocenters [2]. The racemic nature of the target compound generally implies lower manufacturing cost and faster synthetic access, because no chiral resolution or asymmetric synthesis is required [1].

Stereochemistry Synthetic accessibility Screening library

Increased Heavy Atom Count and Molecular Weight vs. Non‑Nitrogen‑Linker Analog 4-[(Pyridin-2-yl)methyl]oxolan-3-ol

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol contains 14 heavy atoms (MW 194.23 g·mol⁻¹), compared with 13 heavy atoms (MW 179.22 g·mol⁻¹) for 4-[(pyridin-2-yl)methyl]oxolan-3-ol, which replaces the N‑methyl‑amino linker with a simple methylene bridge [1][2]. The extra nitrogen atom in the target compound introduces an additional hydrogen‑bond acceptor (HBA = 4 vs. 3) and increases the TPSA from 42.4 to 45.6 Ų [1][2]. This small but measurable increase in polarity and hydrogen‑bonding capacity can modulate target‑ligand interactions and solubility without pushing the compound beyond fragment‑like property space [1][2].

Molecular weight Heavy atom count Fragment-likeness

Procurement‑Oriented Application Scenarios for 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol Based on Quantitative Differentiation Evidence


Early‑Stage Oral Bioavailability Screening Libraries Prioritizing Moderate Lipophilicity and Low HBD Count

Programs constructing screening libraries for oral drug targets can preferentially select 4‑[methyl(pyridin‑2‑yl)amino]oxolan‑3‑ol over the secondary‑amine analog because its higher XLogP3 (0.4 vs. −0.7) and reduced hydrogen‑bond donor count (1 vs. 2) better satisfy Lipinski and Veber guidelines for permeability and absorption [1][2]. The lower TPSA (45.6 vs. 54.4 Ų) further reinforces its predicted oral absorption advantage, making the compound a logistically sound choice for primary screening decks aimed at oral bioavailability [1][2].

Fragment‑Based Lead Discovery Campaigns Requiring Low Rotatable Bond Count and Rigid Scaffolds

With only two rotatable bonds, 4‑[methyl(pyridin‑2‑yl)amino]oxolan‑3‑ol provides a more rigid scaffold than the three‑rotatable‑bond comparator, reducing the conformational entropy penalty upon target binding [1]. Fragment‑based drug discovery (FBDD) campaigns that prioritize ligand efficiency and binding enthalpy will therefore find the target compound a more attractive starting point for structure‑guided optimization [1][3].

Cost‑Conscious High‑Throughput Screening Where Racemic Mixtures Provide Stereochemical Diversity

The racemic nature of 4‑[methyl(pyridin‑2‑yl)amino]oxolan‑3‑ol (two undefined stereocenters) eliminates the need for expensive chiral separation or asymmetric synthesis, offering a lower procurement cost than the single‑enantiomer comparator [1][2]. Large‑scale screening initiatives that seek to maximize stereochemical coverage of chemical space while minimizing per‑compound expenditure will benefit from the target compound’s racemic formulation [1].

Scaffold‑Hopping and SAR Studies Exploiting the Tertiary‑Amine Linker as a Differentiating Motif

Medicinal chemistry teams conducting scaffold‑hopping or structure–activity relationship (SAR) explorations around the pyridinyl‑oxolane core can use 4‑[methyl(pyridin‑2‑yl)amino]oxolan‑3‑ol to probe the effect of replacing a secondary amine or methylene linker with an N‑methyl‑tertiary‑amine group [1][2][3]. The resulting changes in lipophilicity, hydrogen‑bonding capacity, and TPSA provide a rational basis for modulating ADME properties without deviating from the oxolane‑pyridine pharmacophore [1][3].

Quote Request

Request a Quote for 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.